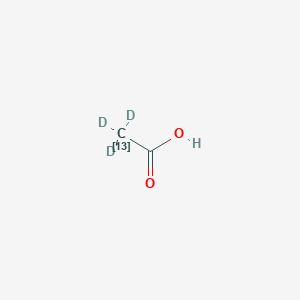

2,2,2-trideuterioacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481080 | |

| Record name | Acetic acid-2-13C,2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-15-5 | |

| Record name | Acetic acid-2-13C,2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Chemical Reaction Mechanisms and Kinetics Via 2,2,2 Trideuterioacetic Acid

Application of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org By comparing the reaction rate of a substrate containing hydrogen (kH) to that of its deuterium-substituted counterpart (kD), a KIE (kH/kD) can be determined. libretexts.org This ratio provides invaluable information about the rate-determining step and the structure of the transition state. princeton.edu The difference in mass between hydrogen and deuterium (B1214612) leads to different zero-point vibrational energies for C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.orglibretexts.org

Primary Kinetic Isotope Effects in Deuterium-Containing Systems

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgdalalinstitute.com For reactions involving the cleavage of a C-H bond, substitution with deuterium (C-D) typically results in a "normal" KIE, where kH/kD > 1. libretexts.org The magnitude of this effect can be substantial, often in the range of 1 to 8, because the percentage mass change between hydrogen and deuterium is large. libretexts.orglibretexts.org

For 2,2,2-trideuterioacetic acid, a primary KIE would be evident in reactions where a C-D bond of the methyl group is cleaved during the rate-limiting step. For instance, in certain oxidation or free-radical reactions, the abstraction of a hydrogen atom from the methyl group of acetic acid is rate-determining. Using CD₃COOH in such a reaction would lead to a significantly slower reaction rate compared to CH₃COOH. The observation of a large primary KIE (e.g., kH/kD ≈ 2-7) would provide strong evidence that the C-H/C-D bond is indeed broken in the transition state of the slowest step. princeton.edu

Secondary Kinetic Isotope Effects and Steric/Electronic Influences

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.orgpsgcas.ac.in These effects are generally much smaller than primary KIEs but are still highly informative. wikipedia.org They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often linked to changes in hybridization (e.g., sp³ to sp²) at the carbon atom. psgcas.ac.inepfl.ch

SKIEs can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). dalalinstitute.com

Normal SKIE (kH/kD > 1.0): Typically observed when the hybridization of the carbon atom attached to the deuterium changes from sp³ to sp², such as in Sₙ1 reactions. The out-of-plane bending vibrations are less restricted in the sp²-hybridized transition state, leading to a faster reaction for the hydrogen-containing compound. psgcas.ac.inepfl.ch

Inverse SKIE (kH/kD < 1.0): Often seen when hybridization changes from sp² to sp³, where the transition state is more sterically crowded than the reactant. The C-D bond is slightly shorter and less sterically demanding than the C-H bond, which can lead to a faster reaction for the deuterated compound. psgcas.ac.innih.gov

In reactions utilizing this compound, an SKIE might be observed if the methyl carbon undergoes a change in its electronic environment or steric hindrance in the transition state, even without C-D bond cleavage.

Mechanistic Insights Derived from Deuterium Substitution on Reaction Rates

The strategic use of this compound provides critical data for distinguishing between possible reaction pathways. For example, in the catalytic oxidation of p-xylene (B151628) in an acetic acid solvent, isotopic substitution of the solvent provides mechanistic clues. A study on this reaction using both CH₃COOD (deuterated carboxyl group) and CD₃COOD (deuterated methyl group) revealed distinct effects on the reaction rates. iaea.org When CD₃COOD was used as the solvent, the rate of carbon dioxide evolution (a side reaction involving solvent decarboxylation) increased. iaea.org This finding helps to constrain the possible mechanisms for how the acetic acid solvent participates in the formation of the active catalytic complex and its subsequent decomposition. iaea.org

This demonstrates how substituting deuterium at different positions within the acetic acid molecule can dissect a complex reaction system, providing evidence for or against proposed mechanistic steps.

Tracing Atomic and Molecular Fates in Complex Organic Transformations

Deuterated compounds like this compound are invaluable for isotopic labeling studies, which aim to track the movement and final position of atoms or molecular fragments during a reaction. synmr.in By using CD₃CO₂D as a deuterium source, chemists can follow the incorporation of deuterium into a substrate molecule, revealing which positions are involved in proton (or deuteron) transfer steps. synmr.inacs.org

A notable example is the palladium-catalyzed hydrogen isotope exchange (HIE) of indoles. In a study using deuterated acetic acid (CD₃CO₂D) as the solvent and deuterium source, researchers achieved high levels of deuterium incorporation at the C2 and C3 positions of the indole (B1671886) ring. acs.org This labeling pattern provides direct evidence for the involvement of these specific sites in the catalytic cycle. A control experiment without the palladium catalyst showed deuteration only at the C3 position, confirming the catalyst's role in activating the C2 position. acs.org

| Substrate | Catalyst | Deuterium Source | Position | Deuterium Incorporation (%) |

| Indole | Pd(OAc)₂/NaOAc | CD₃CO₂D | C2 | 81 |

| Indole | Pd(OAc)₂/NaOAc | CD₃CO₂D | C3 | 72 |

| Indole | None | CD₃CO₂D | C3 | >95 |

Table 1: Deuterium incorporation into indole using deuterated acetic acid. Data sourced from a study on regiodivergent deuteration. acs.org

Such studies are crucial for optimizing reaction conditions and for understanding the fundamental steps of catalyst-substrate interaction and C-H activation. chemrxiv.orgchemrxiv.org

Differentiation of Concerted vs. Stepwise Reaction Mechanisms

A central question in mechanistic chemistry is whether multiple bond-forming and bond-breaking events occur simultaneously in a single transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). researchgate.netnih.gov Isotope effects, particularly when multiple isotopes are used in the same molecule (double isotope fractionation), offer a powerful method to distinguish between these possibilities. nih.govacs.org

The underlying principle is that in a stepwise reaction, the isotope effect of one reaction step can be influenced by the isotopic substitution at a different site that affects the partitioning of a common intermediate. nih.gov In a concerted reaction, the isotopic substitutions are coupled within a single transition state. For example, in an enzyme-catalyzed reaction, observing how a ¹³C isotope effect changes when a deuterium is also introduced into the substrate allowed researchers to conclude the mechanism was stepwise. nih.gov A significant change in one isotope effect upon substitution of the other is a strong indicator of a stepwise pathway, whereas no change is consistent with a concerted mechanism. nih.govnih.gov

While a specific study using this compound in a double isotope fractionation experiment was not identified in the search, the principle is directly applicable. By using CD₃COOH as a reactant or solvent in a reaction where another position is also isotopically labeled (e.g., with ¹³C or ¹⁸O), one could probe the concertedness of the mechanism. If the KIE associated with the methyl group (a primary or secondary effect) changes depending on the presence of the other isotope, it would strongly suggest a stepwise mechanism involving an intermediate.

Investigation of Solvent Effects on Reaction Dynamics Using Deuterated Media

The solvent is not merely an inert medium but can actively participate in a reaction, influencing rates and equilibria through solvation, hydrogen bonding, or direct chemical involvement. synmr.in Using a deuterated solvent like this compound allows chemists to probe these interactions. The difference in properties between C-H and C-D bonds can alter solvent-solute interactions and the dynamics of proton/deuteron (B1233211) transfer. rsc.org

| Solvent | Observation | Mechanistic Implication |

| CH₃COOD | Rate of O₂ absorption is lowered | The carboxyl proton is involved in a rate-influencing step, possibly in the formation of the active catalyst. |

| CD₃COOD | Rate of CO₂ evolution is increased | The methyl group is involved in the solvent decarboxylation side-reaction. |

Table 2: Effects of deuterated acetic acid as a solvent in the catalytic oxidation of p-xylene. Data sourced from a study on solvent deuteration effects. iaea.org

These findings underscore the utility of this compound not just as a labeled reactant but as a mechanistic probe when used as a bulk solvent, offering insights that would be inaccessible otherwise. tengerchemical.com

Applications in Advanced Spectroscopic Techniques for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements

2,2,2-Trideuterioacetic acid has become an indispensable tool in NMR spectroscopy, offering several advantages that stem from the replacement of protons with deuterium (B1214612) nuclei. These benefits range from its use as a non-interfering solvent to its role in sophisticated isotopic labeling and quantitative studies.

Utilization of this compound as a Deuterated Solvent in High-Resolution NMR

One of the most common applications of this compound is as a deuterated solvent in high-resolution NMR spectroscopy. armar-europa.detcichemicals.com In ¹H NMR, the signals from protonated solvents can be overwhelmingly large, obscuring the signals from the analyte of interest. labinsights.nlsimsonpharma.com By replacing the hydrogen atoms with deuterium, the solvent becomes effectively "invisible" in the ¹H NMR spectrum, as deuterium resonates at a different frequency. simsonpharma.comsavemyexams.com This allows for the clear and unobstructed observation of the proton signals from the sample, leading to more precise spectral analysis. armar-europa.delabinsights.nl

Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking, which stabilizes the magnetic field strength during the experiment. tcichemicals.comsimsonpharma.com This ensures the accuracy and reproducibility of chemical shift measurements. The use of deuterated solvents like this compound is a standard practice for obtaining high-quality NMR spectra for a wide range of organic compounds. armar-europa.decarlroth.com

Below is a table detailing the NMR properties of the residual protons in commercially available this compound (Acetic Acid-d4).

| Chemical Shift (¹H) | Multiplicity | Chemical Shift (¹³C) | Multiplicity |

| 11.65 ppm | Singlet | 178.99 ppm | Singlet |

| 2.04 ppm | Quintet | 20.0 ppm | Septet |

| Data sourced from a typical NMR solvent data chart and may vary slightly based on conditions. washington.edu |

Isotopic Labeling for NMR Signal Simplification and Resonance Assignment

Isotopic labeling with deuterium is a powerful strategy for simplifying complex NMR spectra, particularly for large biomolecules like proteins and nucleic acids. sigmaaldrich.comnih.gov The introduction of deuterium at specific sites in a molecule can significantly reduce the number of proton signals, thereby alleviating spectral overlap and facilitating resonance assignment. sigmaaldrich.comnih.gov While the direct use of this compound as a labeling agent for biomolecules is less common than using labeled precursors in expression systems, the principles of deuterium labeling are central to its utility in NMR. nih.govzobio.com

In smaller molecules, the selective incorporation of deuterium can help in assigning specific proton resonances by observing the disappearance of a signal upon deuteration. This technique is invaluable for structural elucidation and for studying reaction mechanisms. carlroth.com The simplification of spectra through isotopic labeling is a cornerstone of advanced NMR techniques, enabling the study of increasingly complex systems. sigmaaldrich.com

Deuterium-Induced Isotope Effects on Chemical Shifts for Structural Probes

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the deuterium-induced isotope effect (DIE). huji.ac.il These effects, though subtle, provide valuable information about molecular structure and bonding. huji.ac.il The magnitude of the DIE is influenced by factors such as the distance from the substitution site and the nature of the chemical bonds involved. huji.ac.il

DIEs are categorized as primary (the effect on the deuterium nucleus itself) or secondary (the effect on other nuclei). huji.ac.il Secondary DIEs are particularly useful in structural analysis. For instance, two-bond isotope shifts on ¹³C nuclei are typically around 0.1 ppm, while three-bond effects are smaller and depend on the torsional angle. huji.ac.il These effects have been used to probe the nature of hydrogen bonds, with larger isotope shifts indicating stronger bonds. fu-berlin.demdpi.com The study of DIEs in molecules dissolved in or containing this compound can therefore offer insights into their three-dimensional structure and non-covalent interactions.

A study on α-D-glucose pentaacetate demonstrated a correlation between DFT-calculated C-H bond lengths and deuterium-induced isotope effects on ¹³C chemical shifts. nih.gov Research on 2-alkanones in deuterated methanol (B129727) solutions containing an ionic liquid showed that deuterium substitution can have long-range effects on ¹³C chemical shifts, providing information on the extent and location of deuteration. rsc.org

| Type of Isotope Effect | Typical Magnitude | Structural Information Gained |

| Primary (on ²H) | < 0.1 ppm (larger in H-bonds) | Strength of hydrogen bonding. huji.ac.il |

| Secondary (on ¹³C, one-bond) | 0.2 - 1.5 ppm | Information on bonding environment. huji.ac.il |

| Secondary (on ¹³C, two-bond) | ~0.1 ppm | Proximity to deuterated site. huji.ac.il |

| Secondary (on ¹³C, three-bond) | -0.02 to 0.07 ppm | Torsional angle information. huji.ac.il |

Studies of Molecular Self-Association and Intermolecular Interactions in Deuterated Solvents

Deuterated solvents, including this compound, provide an ideal medium for studying molecular self-association and intermolecular interactions using NMR. The absence of interfering solvent signals allows for the clear observation of changes in the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) of the solute molecules as a function of concentration and temperature. psu.edu These changes provide detailed information about the formation of dimers, oligomers, and other aggregates. researchgate.netresearchgate.net

For example, NMR studies in deuterated solvents have been instrumental in understanding the self-association of aromatic drug molecules, which is crucial for comprehending their interactions with biological targets like DNA. psu.edu Similarly, the hetero-association of molecules like caffeine (B1668208) with other compounds has been extensively studied in deuterated solutions to characterize the structure and thermodynamics of the resulting complexes. nih.gov The use of this compound can be particularly relevant for studying interactions of acidic molecules or in systems where a protic, acidic environment is required to mimic physiological conditions. nih.gov

Mass Spectrometry (MS) in Precise Quantitative and Qualitative Analysis

In addition to its widespread use in NMR, this compound and other deuterated compounds play a significant role in mass spectrometry (MS), particularly in quantitative and qualitative analyses. nih.gov The mass difference between hydrogen and deuterium allows for the use of isotopically labeled internal standards, which is a gold-standard method for accurate quantification. nih.gov

In quantitative MS, a known amount of a deuterated analog of the analyte is added to the sample. nih.gov Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency in the mass spectrometer's source. nih.gov By measuring the ratio of the signal intensity of the analyte to that of the deuterated standard, any variations in sample preparation, chromatography, or ionization can be corrected for, leading to highly accurate and precise quantification. researchgate.net

For qualitative analysis, the predictable mass shift upon deuterium labeling can be used to identify and confirm the structure of molecules. frontiersin.org The fragmentation patterns of deuterated and non-deuterated compounds in tandem MS (MS/MS) experiments can reveal the location of the deuterium labels, providing valuable structural information. nih.gov High-resolution mass spectrometry (HRMS) combined with isotopic labeling can further enhance the confidence in compound identification. lcms.cz

Application of Deuterated Analogs as Internal Standards for Enhanced Measurement Accuracy

In quantitative analysis, particularly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is the preferred method for achieving the highest accuracy and precision. scispace.com this compound is designed for this purpose, serving as an ideal internal standard for the quantification of natural acetic acid. chemicalbook.com

An internal standard is a compound added to a sample in a known concentration to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.comnih.gov Since SIL internal standards, like this compound, have nearly identical chemical and physical properties to the analyte of interest (in this case, acetic acid), they experience similar behavior during extraction, derivatization, and chromatographic separation. scispace.comscioninstruments.com

The key difference lies in their mass. The three deuterium atoms in this compound give it a molecular weight that is three mass units higher than that of acetic acid. A mass spectrometer can easily distinguish between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). scioninstruments.com This allows for ratiometric quantification, where the response of the analyte is measured relative to the constant response of the internal standard. This method effectively corrects for fluctuations in ionization efficiency and matrix effects, where other components in a complex sample can suppress or enhance the analyte's signal. scioninstruments.com The use of a deuterated standard like this compound is crucial in complex biological and environmental samples where significant signal variability is expected. scioninstruments.comnih.gov

Table 1: Comparison of Acetic Acid and its Deuterated Internal Standard

| Property | Acetic Acid (Analyte) | This compound (Internal Standard) | Rationale for Use as Standard |

| Chemical Formula | CH₃COOH | CD₃COOH | Nearly identical chemical properties ensure co-behavior during sample processing. scispace.comscioninstruments.com |

| Molecular Weight | ~60.05 g/mol | ~63.07 g/mol | Mass difference allows for distinct detection by mass spectrometer. chemicalbook.com |

| Boiling Point | ~118 °C | ~117-118 °C chemicalbook.com | Similar boiling points lead to similar chromatographic retention times. |

| Elution Profile | Co-elutes or elutes very closely with the standard. | Co-elutes or elutes very closely with the analyte. | Ensures both compounds experience the same instrument conditions at the same time. scispace.com |

Isotope Ratio Mass Spectrometry for Deuterium Enrichment Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise ratio of stable isotopes in a sample. oiv.int It is the primary method for measuring the level of deuterium enrichment in a labeled compound like this compound. The determination of the deuterium-to-hydrogen (D/H) ratio provides confirmation of the isotopic purity of the synthesized material. researchgate.netnih.gov

The process for analyzing an organic compound like this compound by IRMS involves several steps. First, the acetic acid sample must be completely combusted or pyrolyzed to convert the organically bound hydrogen and deuterium into simple diatomic hydrogen gas (H₂, HD, and D₂). researchgate.net This conversion must be quantitative to avoid any isotopic fractionation that would alter the natural D/H ratio. The resulting gas mixture is then introduced into the high-vacuum ion source of the mass spectrometer.

Inside the ion source, the gases are ionized, creating molecular ions such as H₂⁺ (mass 2) and HD⁺ (mass 3). These ions are accelerated and passed through a magnetic field, which separates them according to their mass-to-charge ratio. researchgate.net Highly sensitive detectors (Faraday cups) simultaneously measure the ion currents for each isotopic species. nih.gov The ratio of the ion current of mass 3 (representing HD) to mass 2 (representing H₂) is used to calculate the D/H ratio of the sample. researchgate.net This measured ratio is then compared against a certified reference material, such as Vienna Standard Mean Ocean Water (VSMOW), to express the deuterium content in the standard delta notation (δD). researchgate.net This technique offers very high precision, allowing for accurate determination of the degree of deuteration. researchgate.netresearchgate.net

Table 2: General Procedure for Deuterium Enrichment Analysis by IRMS

| Step | Description | Purpose |

| 1. Sample Preparation | The this compound sample is purified and weighed into a capsule. | To isolate the compound of interest and ensure accurate measurement. oiv.int |

| 2. Conversion to Gas | The sample is converted to hydrogen gas (H₂, HD, D₂) via high-temperature pyrolysis or combustion. | To produce a simple gas suitable for introduction into the mass spectrometer. researchgate.net |

| 3. Ionization | The hydrogen gas is introduced into the IRMS ion source, where it is ionized. | To create charged particles (ions) that can be manipulated by a magnetic field. |

| 4. Mass Analysis | Ions are accelerated and separated by a magnetic field based on their mass-to-charge ratio (m/z). | To separate the isotopic forms of hydrogen (e.g., H₂⁺ from HD⁺). |

| 5. Detection | Separate detectors measure the ion currents for each mass. | To quantify the abundance of each isotopic species. nih.gov |

| 6. Ratio Calculation | The instrument calculates the ratio of the heavier isotope to the lighter one (e.g., D/H). | To determine the isotopic composition of the sample. researchgate.net |

Neutron Scattering for Contrast Variation in Polymer and Soft Matter Systems

Neutron scattering is an exceptionally powerful technique for studying the structure and dynamics of polymers and other soft matter systems on a nanometer scale. aip.org A key advantage of neutrons over other probes like X-rays is their sensitivity to the isotopic composition of a sample. aip.org Specifically, hydrogen (¹H) and its isotope deuterium (²H or D) interact with neutrons very differently, a property that is exploited in a method called contrast variation. academie-sciences.fr

The strength of the interaction between a neutron and an atomic nucleus is described by the "scattering length." Hydrogen and deuterium have scattering lengths of opposite sign and significantly different magnitudes. This large difference in scattering properties means that replacing hydrogen with deuterium in a molecule creates a strong "contrast" for neutrons. academie-sciences.fr By selectively deuterating one component in a multi-component system (e.g., one type of polymer in a blend, or the solvent), that component can be made to stand out or be "highlighted" in a neutron scattering experiment. aip.org

This compound can be utilized in this context in several ways. It can be used as a deuterated solvent or as part of a mixed hydrogenated/deuterated solvent system. By adjusting the H/D ratio of the solvent, its average scattering length density can be tuned to match that of one of the components in the sample, effectively making that component "invisible" to the neutrons. academie-sciences.fr This allows the scattering from the other components to be studied in isolation. Alternatively, this compound could serve as a monomer for the synthesis of deuterated polymers. In a mixture of hydrogenated and deuterated polymer chains, neutron scattering can be used to determine the conformation of a single polymer chain even in a concentrated solution or melt, an application known as the Zero Average Contrast (ZAC) method. aip.org Structural investigations of fully deuterated liquid acetic acid have also been performed to directly probe the local order and hydrogen-bonding networks in the liquid state. researchgate.net

Table 4: Coherent Neutron Scattering Lengths of Hydrogen and Deuterium

| Isotope | Nucleus | Coherent Scattering Length (fm) | Significance for Contrast Variation |

| Hydrogen | ¹H | -3.74 | The negative value provides a strong contrast against most other elements and deuterium. |

| Deuterium | ²H | +6.67 | The positive and significantly different value from hydrogen allows for maximum contrast when H is substituted with D. academie-sciences.fr |

Metabolic Pathway Elucidation and Metabolic Flux Analysis Mfa Studies

Tracing Carbon Flow in Complex Biological Systems with Labeled Acetate (B1210297)

2,2,2-trideuterioacetic acid, a stable isotope-labeled form of acetic acid, serves as a powerful tracer for monitoring the flow of carbon atoms through various metabolic pathways. lookchem.com When introduced into a biological system, this labeled acetate is converted into acetyl-CoA, a central molecule in metabolism. researchgate.net From there, the deuterium-labeled acetyl group can be tracked as it is incorporated into a multitude of downstream metabolites. This allows researchers to map the intricate connections within metabolic networks and understand how different pathways are integrated. nobelprize.orgnih.govmdpi.com

The use of deuterated acetate is particularly advantageous because the deuterium (B1214612) atoms can be detected using techniques like deuterium magnetic resonance spectroscopy imaging (DMRSI), providing a non-invasive way to observe metabolic processes in vivo. researchgate.net This approach has been instrumental in studying the metabolism of various organisms, from microorganisms to humans, and has shed light on the metabolic pathways involved in the utilization and production of acetate. lookchem.com

Applications in Tricarboxylic Acid (TCA) Cycle Metabolic Flux Analysis

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a fundamental metabolic pathway responsible for generating energy for the cell. This compound has proven to be an invaluable tool for studying the dynamics of this critical cycle. nih.gov

Once converted to acetyl-CoA, the deuterium-labeled acetate enters the TCA cycle. researchgate.net As the labeled acetyl-CoA progresses through the series of enzymatic reactions in the cycle, the deuterium atoms are systematically lost and can be detected in downstream metabolites like glutamate (B1630785) and in deuterated water (HDO). researchgate.netnih.gov By measuring the rate of deuterium incorporation into these molecules, researchers can quantify the rate of the TCA cycle, a key indicator of cellular energy metabolism. nih.gov

This technique has been applied to investigate alterations in TCA cycle metabolism associated with various metabolic disorders. nih.gov For instance, studies have used deuterated acetate to assess the impact of diet-induced alterations on liver metabolism and to understand the role of elevated hepatic acetate concentrations in conditions like obesity and metabolic syndrome. nih.govresearchgate.net Deuterium metabolic imaging (DMI) with deuterated acetate allows for the tracing of substrate fluxes through the TCA cycle, providing insights into the underlying mechanisms of metabolic diseases. nih.govmeduniwien.ac.at

Investigations into Fatty Acid Biosynthesis and Metabolism

Fatty acid biosynthesis, the process of creating fatty acids from acetyl-CoA, is another area where this compound has been extensively used. wikipedia.orgcsun.edu Fatty acids are essential components of cell membranes and serve as a major form of energy storage. The synthesis of fatty acids begins with the precursor molecule acetyl-CoA, making labeled acetate an ideal tracer for this pathway. csun.edu

By supplying cells with this compound, researchers can follow the incorporation of the deuterium-labeled two-carbon units into growing fatty acid chains. This allows for the detailed study of the enzymes and intermediates involved in both cytosolic and mitochondrial fatty acid synthesis. wikipedia.org The type II fatty acid synthetic pathway, a key route for producing phospholipid acyl chains in bacteria and plants, has been elucidated in part through such labeling studies. nih.gov Furthermore, the use of deuterated tracers helps in understanding the regulation of fatty acid metabolism and how it is linked to other metabolic processes, such as the conversion of carbohydrates into fatty acids. wikipedia.org

Elucidation of Specific Biochemical Biosynthetic Pathways, such as Cholesterol Synthesis

The biosynthesis of complex molecules like cholesterol from the simple precursor acetate is a testament to the intricacy of metabolic pathways. elifesciences.org this compound has been a cornerstone in deciphering the more than 30 enzymatic reactions involved in cholesterol synthesis. nobelprize.orgelifesciences.org Early studies using labeled acetate were fundamental in establishing that all carbon atoms in the cholesterol skeleton are derived from acetate. researchgate.net

The journey of the deuterium label from acetate to cholesterol allows for the identification of key intermediates and the sequence of reactions. nobelprize.org For example, the conversion of lanosterol (B1674476) to cholesterol involves multiple steps, including the removal and migration of methyl groups, which have been studied using isotopic tracers. nobelprize.org These investigations have not only mapped out the cholesterol biosynthetic pathway but have also provided insights into its regulation and the tissue-specific variations in the process. elifesciences.org

Methodological Advancements in 13C-Metabolic Flux Analysis with Deuterium Co-labeling Strategies

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. While traditionally relying on 13C-labeled substrates, the co-use of deuterium-labeled tracers like this compound has led to significant methodological advancements. semanticscholar.orgnih.gov This co-labeling strategy enhances the precision and scope of MFA. researchgate.net

The combination of 13C and deuterium labeling provides complementary information. While 13C traces the carbon backbone of molecules, deuterium can provide insights into the flow of hydrogen atoms and the activity of specific dehydrogenases. researchgate.net This dual-labeling approach can help to resolve complex metabolic networks, including parallel and reversible reactions, which can be challenging to analyze with a single tracer. semanticscholar.org The integration of data from both 13C and deuterium labeling experiments into computational models allows for a more comprehensive and accurate determination of metabolic fluxes, pushing the boundaries of what can be understood about cellular metabolism. nih.govresearchgate.net

Interactive Data Table: Applications of this compound in Metabolic Studies

| Metabolic Pathway | Key Application of this compound | Primary Analytical Technique | Key Findings | References |

| TCA Cycle | Tracing carbon entry and flux through the cycle. | Deuterium Magnetic Resonance Spectroscopy Imaging (DMRSI) | Quantification of TCA cycle activity and identification of metabolic shifts in disease states. | researchgate.net, nih.gov, nih.gov, meduniwien.ac.at, researchgate.net |

| Fatty Acid Biosynthesis | Following the incorporation of two-carbon units into fatty acid chains. | Mass Spectrometry (MS) | Elucidation of enzymatic steps and regulation of fatty acid synthesis. | nih.gov, wikipedia.org, csun.edu |

| Cholesterol Biosynthesis | Mapping the origin of carbon atoms in the cholesterol skeleton. | Mass Spectrometry (MS) | Identification of intermediates and the complete biosynthetic pathway from acetate. | elifesciences.org, nobelprize.org, researchgate.net |

| General Carbon Flow | Tracking the distribution of acetate-derived carbon throughout the metabolic network. | DMRSI, MS | Mapping of interconnected metabolic pathways. | lookchem.com, nih.gov, , mdpi.com |

Theoretical and Computational Investigations of 2,2,2 Trideuterioacetic Acid Systems

Density Functional Theory (DFT) for Structural Optimization and Energetic Profiling

Density Functional Theory (DFT) has emerged as a principal computational method for studying deuterated compounds like 2,2,2-trideuterioacetic acid due to its favorable balance of accuracy and computational cost. DFT is employed to perform geometry optimizations, determining the lowest-energy arrangement of atoms in the molecule. For acetic acid and its deuterated isotopologues, this involves calculating the equilibrium bond lengths, bond angles, and dihedral angles. High-level DFT methods, often paired with extensive basis sets such as 6-311++G(d,p), are used to accurately model the molecule's electronic structure and geometry. researchgate.netmdpi.com

Once an optimized structure is obtained, DFT is used for energetic profiling. This includes calculating key thermodynamic properties like the Gibbs free energy of formation. rsc.org These calculations are crucial for understanding the stability of the molecule and predicting how it will behave in chemical reactions. For instance, the potential energy surface for reactions involving acetic acid, such as proton transfer, can be mapped out using DFT calculations at various levels of theory, like B3LYP/6-31+G(d,p). nih.gov This provides a detailed energetic landscape, including the energies of reactants, products, and any intermediates. researchgate.netmdpi.com The difference in Gibbs free energy between the deuterated and non-deuterated acid is a key factor in determining deuterium (B1214612) isotope effects on acid-base equilibria. rsc.org

The following table showcases typical parameters calculated using DFT for molecular systems.

| Calculated Property | Description | Typical DFT Functional/Basis Set |

| Optimized Geometry | The lowest energy 3D arrangement of atoms, providing bond lengths and angles. | B3LYP/6-311++G(d,p) |

| Gibbs Free Energy (G) | A thermodynamic potential used to calculate the maximum reversible work that may be performed by a system. | B3LYP/cc-pVQZ |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. | wb97xd/6-311+G(d) |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. mdpi.comuaeu.ac.ae | B3LYP/6-31+G(d) |

Quantum Mechanical Basis of Isotope Effects and Their Predictive Modeling

The substitution of hydrogen with its heavier isotope, deuterium, leads to observable changes in reaction rates and equilibrium constants, known as kinetic isotope effects (KIEs) and thermodynamic isotope effects, respectively. wikipedia.orglibretexts.org The fundamental quantum mechanical origin of these effects lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. mdpi.com

A chemical bond is not static but vibrates, and according to quantum mechanics, it possesses a minimum amount of vibrational energy even at absolute zero—the ZPVE. The energy of this vibration is related to the mass of the atoms involved; the heavier deuterium atom causes the C-D bond to have a lower vibrational frequency and, consequently, a lower ZPVE than a C-H bond. libretexts.org In a chemical reaction where a C-H bond is broken in the rate-determining step, more energy is required to break the C-H bond (starting from a higher ZPVE) than the C-D bond (starting from a lower ZPVE), but the transition state energies are very similar. This difference in activation energy typically results in a slower reaction rate for the deuterated compound, a phenomenon known as a primary KIE. wikipedia.org

Predictive modeling of these isotope effects is a significant application of computational chemistry. Quantum electronic structure methods can be used to calculate the ZPE differences and predict the magnitude of the isotope effect. rsc.org For example, theoretical models can predict the change in the acid dissociation constant (pKa) upon deuteration (ΔpKa). rsc.org Such studies have shown excellent agreement with experimental results by employing DFT functionals like B3LYP with continuum solvation models to account for solvent effects. rsc.org Theoretical analysis of KIEs often uses frameworks like transition state theory (TST) combined with quantum-mechanical tunneling corrections to accurately predict the ratio of reaction rates (kH/kD). mdpi.com

| Isotope Effect Parameter | Quantum Mechanical Origin | Computational Modeling Approach |

| Primary Kinetic Isotope Effect (KIE) | Difference in Zero-Point Vibrational Energy (ZPVE) between C-H and C-D bonds in the reactant and transition state. libretexts.org | Transition State Theory (TST), Variational TST with tunneling corrections (CVT/SCT). mdpi.com |

| Thermodynamic Isotope Effect (e.g., ΔpKa) | Difference in Gibbs free energies of formation between deuterated and non-deuterated species, largely influenced by ZPVE differences. rsc.orgmdpi.com | DFT calculations of Gibbs free energies, often with continuum solvation models (e.g., PCM, SMD). rsc.org |

| Secondary Kinetic Isotope Effect (SKIE) | ZPVE differences at positions not directly involved in bond breaking/formation, often due to changes in hybridization between reactant and transition state. wikipedia.orglibretexts.org | TST calculations based on vibrational frequency analysis of reactants and the transition state. wikipedia.org |

Computational Analysis of Vibrational Frequencies and Molecular Dynamics

Computational methods are essential for analyzing the vibrational spectra of molecules like this compound. DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion, such as stretching, bending, and rocking. mdpi.comnih.gov These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. nih.govresearchgate.net The substitution of hydrogen with deuterium in the methyl group leads to predictable shifts in the vibrational frequencies to lower wavenumbers due to the increased mass, a key signature that can be precisely calculated. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. nih.gov In MD, the motions of atoms and molecules are calculated by iteratively solving Newton's equations of motion. mdpi.com For a system containing this compound, an MD simulation can provide insights into its dynamic structure, intermolecular interactions (such as hydrogen bonding with solvent molecules or other acetic acid molecules), and transport properties like diffusion coefficients. mdpi.com By simulating the system over time, MD can reveal how deuteration affects the dynamics of the acetic acid dimer or its solvation shell. researchgate.netnih.gov These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system, or can be performed using quantum mechanical methods in what is known as ab initio MD.

Simulations of Reaction Transition States and Reaction Pathways

Understanding the mechanism of a chemical reaction requires identifying the reaction pathway and characterizing the transition state (TS)—the highest energy point along that path. youtube.com Computational chemistry provides tools to locate the TS structure on the potential energy surface and calculate its energy. nih.gov This information is critical for determining the activation energy barrier of a reaction, which governs its rate.

For reactions involving this compound, such as proton (or deuteron) transfer, computational methods can simulate the entire reaction pathway. nih.gov By comparing the calculated activation energies for the deuterated and non-deuterated reactants, a primary kinetic isotope effect can be predicted. The geometry and vibrational frequencies of the transition state are analyzed; a key feature of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Methods like quantum mechanics/molecular mechanics (QM/MM) can be employed for complex systems, where the reacting species are treated with a high level of quantum theory while the surrounding environment (e.g., solvent) is treated with computationally less expensive molecular mechanics. nih.gov These simulations provide a detailed, atomistic view of the reaction, revealing how isotopic substitution at the methyl group can influence the stability of the transition state and alter the reaction mechanism or rate. nih.gov

Emerging Research Directions and Future Prospects for 2,2,2 Trideuterioacetic Acid

Advancements in Site-Selective Deuteration Technologies for Enhanced Research Utility

The utility of 2,2,2-trideuterioacetic acid and other deuterated compounds is intrinsically linked to the sophistication of methods available for their synthesis. Historically, the introduction of deuterium (B1214612) into molecules could be challenging, often requiring harsh conditions or multi-step processes. However, recent years have seen significant progress in site-selective deuteration technologies, greatly expanding the accessibility and application of these isotopically labeled molecules. mdpi.comresearchgate.net

Modern strategies increasingly focus on precision, allowing for the replacement of specific hydrogen atoms with deuterium. nih.gov This is crucial for applications like mechanistic studies and improving drug pharmacokinetics by slowing metabolism at specific sites, often called "soft spots." nih.govosaka-u.ac.jp Key advancements include:

Catalytic Hydrogen Isotope Exchange (HIE): This remains a cornerstone of deuteration. Recent progress has yielded more efficient and selective catalysts, including those based on noble metals like platinum, as well as more abundant and cost-effective earth-abundant metals. researchgate.net These methods allow for direct H/D exchange on a substrate, often using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. osaka-u.ac.jp

Enzymatic Deuteration: Biocatalysis offers remarkable specificity. Enzymes can perform H/D exchange at precise locations on a molecule under mild conditions. nih.govwisc.edu For example, a dual-protein system using an aminotransferase has been shown to catalyze Cα and Cβ H/D exchange on amino acids with high selectivity. nih.govwisc.edu This approach is particularly valuable for creating complex, selectively deuterated biomolecules. mdpi.com

Electrocatalytic Methods: A novel approach utilizes electrocatalysis, for instance with boron clusters, to achieve rapid deuteration of C(sp³)–H bonds in complex molecules like natural products and pharmaceuticals under mild conditions. researchgate.net

Development of Deuterated Reagents: A significant advancement is the development of breakthrough deuterated reagents and synthons. osaka-u.ac.jp For instance, dₙ-alkyl diphenylsulfonium salts, prepared using D₂O, act as effective electrophilic alkylating reagents, enabling the straightforward introduction of deuterated alkyl groups into complex drug skeletons. osaka-u.ac.jp

These evolving technologies make it easier and more cost-effective to synthesize compounds like this compound and its derivatives, thereby enhancing their utility in a wide range of research fields. researchgate.netosaka-u.ac.jp

| Deuteration Technology | Description | Key Advantages | Relevant Compounds/Fields |

| Catalytic HIE | Direct exchange of hydrogen for deuterium on a substrate molecule using a metal catalyst and a deuterium source (e.g., D₂O). researchgate.net | Cost-effective (uses D₂O), applicable to a wide range of organic molecules. osaka-u.ac.jp | Arenes, pharmaceuticals, synthetic chemistry. researchgate.net |

| Enzymatic Deuteration | Use of enzymes to catalyze H/D exchange at specific molecular sites. nih.gov | High site-selectivity, mild reaction conditions, enantioselective. mdpi.comwisc.edu | Amino acids, biomolecules, drug development. nih.govwisc.edu |

| Electrocatalysis | Employs an electric current and a mediator (e.g., boron clusters) to facilitate H/D exchange. researchgate.net | Rapid reactions (<10 min), mild conditions, applicable to complex natural products. researchgate.net | Medicinal chemistry, synthetic chemistry. researchgate.net |

| Deuterated Synthons | Synthesis of deuterated building blocks that can be incorporated into larger molecules. osaka-u.ac.jp | Allows for the introduction of specific deuterated functional groups into complex structures. osaka-u.ac.jp | Drug discovery, materials science. osaka-u.ac.jp |

Integration of Deuterated Acetic Acid in Multi-Omics Research Methodologies

Multi-omics, the integrated analysis of different biological layers such as the genome, transcriptome, proteome, and metabolome, provides a holistic view of biological systems. mdpi.commdpi.com Stable isotope-labeled compounds are critical tools in this field, and simple deuterated molecules like this compound can serve as powerful metabolic tracers. businessresearchinsights.com

When introduced into a biological system, the deuterated acetyl group from this compound can be incorporated into a multitude of downstream biomolecules through central metabolic pathways. Its journey can be tracked using mass spectrometry-based techniques, providing dynamic information that complements static omics data. youtube.com

Metabolomics: In metabolomics, deuterated compounds are used to trace metabolic pathways and quantify metabolite turnover. By tracking the incorporation of deuterium from trideuterioacetic acid into downstream metabolites like fatty acids, amino acids, and Krebs cycle intermediates, researchers can map metabolic fluxes and identify dysregulated pathways in disease states. researchgate.net

Proteomics: In a technique known as stable isotope labeling by amino acids in cell culture (SILAC), labeled amino acids are used to quantify protein synthesis and turnover. While not a direct application of deuterated acetic acid, the principle is similar. Deuterated acetic acid can be used to study the synthesis of acetylated proteins and lipids, which are key components of cellular structures and signaling pathways.

Lipidomics: As a primary precursor for fatty acid synthesis, the deuterated acetyl-CoA derived from this compound is an excellent tool for studying lipid biosynthesis and dynamics. This is crucial for understanding diseases characterized by altered lipid metabolism, such as metabolic syndrome and certain cancers.

The integration of data from these tracer studies with transcriptomic and genomic data allows for a more comprehensive understanding of how genetic variations or transcriptional changes translate into functional metabolic outputs. mdpi.comnih.gov This multi-omic approach is essential for unraveling the complexity of biological systems and discovering new therapeutic targets. nih.gov

Novel Applications in Supramolecular Chemistry and Advanced Materials Science Research

The unique properties of deuterated compounds, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, are being exploited in supramolecular chemistry and materials science. isotope.comscielo.org.mx This phenomenon, known as the kinetic isotope effect (KIE), can significantly enhance the stability and performance of materials. isotope.com

Advanced Materials: In materials science, deuteration is a key strategy for improving the longevity and efficiency of organic electronic devices. A prime example is in Organic Light-Emitting Diodes (OLEDs). zeochem.com The components responsible for emitting blue light in OLEDs tend to degrade the fastest. isotope.com By replacing C-H bonds with more stable C-D bonds in the organic materials, their operational lifetime can be extended by a factor of five to twenty. isotope.com This allows OLED displays to run brighter for longer periods. isotope.com Similarly, deuteration can reduce hot electron degradation effects in semiconductor transistors, improving their lifespan by factors of 10 to 50. isotope.com

Supramolecular Chemistry: In supramolecular chemistry, which studies complex assemblies of molecules joined by non-covalent bonds, deuterated solvents like deuterated acetic acid are indispensable tools for analysis. tue.nl Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for characterizing these complex structures, and deuterated solvents are essential to avoid overwhelming signals from the solvent's hydrogen atoms. carlroth.comsuprabank.org Beyond its role as a solvent, the subtle changes in bond strength and vibrational frequencies upon deuteration can influence the self-assembly process itself, offering a novel way to fine-tune the structure and properties of supramolecular architectures. The replacement of hydrogen with deuterium can also be used as a design factor in polymers for optoelectronics. scielo.org.mx

Persistent Challenges and Future Opportunities in Deuterated Compound Research

Despite significant progress, the field of deuterated compound research faces several persistent challenges that also represent opportunities for future innovation.

Cost and Scalability: A major hurdle is the high cost associated with producing deuterated compounds. businessresearchinsights.com The manufacturing processes, including deuterium enrichment and the synthesis of labeled molecules, are often complex and expensive. businessresearchinsights.comscielo.org.mx While new catalytic methods are promising, developing cost-effective and scalable synthesis routes for compounds like this compound remains a key objective.

Predictability of Effects: The biological effects of deuteration are not always predictable. musechem.com While strengthening a C-H bond at a metabolic soft spot can slow down drug metabolism as intended, it can also lead to "metabolic switching," where the body metabolizes the drug through an alternative, unforeseen pathway. musechem.com This necessitates thorough in vivo studies to validate the metabolic fate of any new deuterated therapeutic.

Analytical Complexity: Analyzing the precise location and level of deuterium incorporation in a molecule requires sophisticated analytical techniques, which can present technical challenges. musechem.com

Looking forward, the opportunities are vast. The global market for deuterated compounds is growing, driven by their expanding applications in pharmaceuticals, research, and advanced materials. businessresearchinsights.com Future research will likely focus on:

Developing even more efficient, selective, and economical deuteration methods. researchgate.net

Expanding the "deuteration toolbox" with a wider array of selectively deuterated building blocks. osaka-u.ac.jp

Applying machine learning and artificial intelligence to better predict the metabolic and material property outcomes of deuteration.

Exploring the use of deuterated compounds in new fields, such as agriculture and environmental science, where they can serve as stable isotopic tracers. zeochem.comresearchgate.net

As synthetic methodologies continue to improve and our understanding of isotope effects deepens, the full potential of this compound and other deuterated compounds is yet to be realized, promising further innovations across science and technology.

Q & A

Basic Questions

Q. What synthetic methods are recommended for preparing 2,2,2-trideuterioacetic acid with high deuterium incorporation efficiency?

- Methodology : Acid-catalyzed deuterium exchange is a common approach. For example, reacting acetic anhydride with deuterated water (D₂O) under reflux conditions facilitates isotopic substitution. The deuterated acetic anhydride (CAS 16649-49-3) serves as a precursor, and purification via fractional distillation ensures high isotopic purity . Similar deuterium incorporation methods are described for diglycolic acid derivatives, where acid-catalyzed exchange is optimized to achieve >98% isotopic labeling .

Q. How can researchers confirm the isotopic purity of this compound post-synthesis?

- Analytical Techniques :

- ²H NMR Spectroscopy : Directly quantifies deuterium content by analyzing peak integration in the deuterium NMR spectrum.

- Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (e.g., m/z shifts corresponding to D₃ substitution).

- Infrared (IR) Spectroscopy : Identifies C-D stretching vibrations (~2100–2200 cm⁻¹), distinct from C-H bands.

Q. What are the primary applications of this compound in spectroscopic analysis?

- NMR Studies : Used as a deuterated solvent to suppress proton interference in ¹H NMR, enhancing signal clarity for analytes. For example, deuterated acetic acid minimizes background noise in ³¹P NMR analyses of phosphine oxides .

- Isotopic Tracers : Tracks reaction pathways in mechanistic studies, such as acetylation or esterification, by monitoring deuterium retention .

Advanced Research Questions

Q. How does the deuterium isotope effect influence the acidity and reactivity of this compound in esterification reactions?

- Kinetic Isotope Effects (KIE) : Deuterium substitution reduces zero-point energy, slowing reaction rates (k_H/k_D > 1). For example, in esterification, the rate of nucleophilic attack by alcohols decreases due to strengthened C-D bonds.

- Thermodynamic Stability : Deuterated acetic acid exhibits marginally lower acidity (pKa ~0.1–0.3 units higher than non-deuterated), impacting proton transfer steps.

- Experimental Validation : Iso-conversional kinetic analysis (e.g., TG-DTA, DSC) quantifies activation energy differences, as applied in pyrolysis studies of deuterated organic compounds .

Q. What experimental precautions are critical when using this compound in kinetic isotope effect studies?

- Contamination Mitigation :

- Use glove boxes or Schlenk lines to avoid atmospheric moisture.

- Store in airtight containers under inert gas (e.g., argon) to prevent isotopic exchange .

- Handling Protocols :

- Avoid aerosol formation via controlled dispensing (syringe or cannula).

- Employ personal protective equipment (PPE), including nitrile gloves and face shields, as recommended for handling corrosive acids .

Q. How can researchers address discrepancies in observed vs. expected deuterium retention during prolonged storage?

- Storage Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。